molecular formula C13H10ClNO B1392256 5-(3-Chlorobenzoyl)-2-methylpyridine CAS No. 1187169-15-8

5-(3-Chlorobenzoyl)-2-methylpyridine

Cat. No.: B1392256
CAS No.: 1187169-15-8
M. Wt: 231.68 g/mol
InChI Key: AFAVTYYJYORUMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(3-Chlorobenzoyl)-2-methylpyridine is an organic compound that belongs to the class of pyridines It is characterized by the presence of a chlorobenzoyl group attached to the fifth position of a 2-methylpyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chlorobenzoyl)-2-methylpyridine typically involves the acylation of 2-methylpyridine with 3-chlorobenzoyl chloride. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

    Solvent: Anhydrous dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

5-(3-Chlorobenzoyl)-2-methylpyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid.

    Reduction: The chlorobenzoyl group can be reduced to a benzyl group.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

    Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide.

Major Products

    Oxidation: 5-(3-Carboxybenzoyl)-2-methylpyridine

    Reduction: 5-(3-Benzyl)-2-methylpyridine

    Substitution: 5-(3-Aminobenzoyl)-2-methylpyridine

Scientific Research Applications

5-(3-Chlorobenzoyl)-2-methylpyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-(3-Chlorobenzoyl)-2-methylpyridine involves its interaction with specific molecular targets. The chlorobenzoyl group can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The pyridine ring can also participate in π-π stacking interactions, further stabilizing the compound-protein complex.

Comparison with Similar Compounds

Similar Compounds

  • 5-(3-Chlorobenzoyl)-2-chloropyridine
  • 5-(3-Chlorobenzoyl)-2-ethylpyridine
  • 5-(3-Chlorobenzoyl)-2-phenylpyridine

Uniqueness

5-(3-Chlorobenzoyl)-2-methylpyridine is unique due to the presence of both a chlorobenzoyl group and a methyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(3-chlorophenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO/c1-9-5-6-11(8-15-9)13(16)10-3-2-4-12(14)7-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFAVTYYJYORUMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241792
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187169-15-8
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187169-15-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Chlorophenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 2
Reactant of Route 2
5-(3-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 3
Reactant of Route 3
5-(3-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 4
Reactant of Route 4
5-(3-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 5
Reactant of Route 5
5-(3-Chlorobenzoyl)-2-methylpyridine
Reactant of Route 6
Reactant of Route 6
5-(3-Chlorobenzoyl)-2-methylpyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.